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Compound of Interest

Compound Name: Cecropin P1

Cat. No.: B137164 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Cecropin P1 For

Researchers, Scientists, and Drug Development Professionals

Abstract
Cecropin P1 is a cationic antimicrobial peptide (AMP) that serves as a significant model for the

study of host defense mechanisms and the development of novel therapeutic agents. Initially

isolated from porcine intestine, it was later identified to originate from the parasitic nematode

Ascaris suum.[1][2] This 31-residue peptide exhibits potent, broad-spectrum antimicrobial

activity, particularly against Gram-negative bacteria, by disrupting cellular membranes and

interacting with intracellular components.[1][3] Its low cytotoxicity against mammalian cells

makes it an attractive candidate for further investigation. This guide provides a comprehensive

overview of the core physicochemical properties of Cecropin P1, its mechanism of action, and

detailed experimental protocols for its study.

Core Physicochemical Properties
The fundamental characteristics of Cecropin P1 are summarized in the table below. It is a

highly cationic peptide, reflected in its high theoretical isoelectric point (pI). Structurally, it

adopts a distinct α-helical conformation in membrane-mimetic environments, a feature crucial

for its biological function.[1][4] Unlike many other cecropins, it notably lacks a flexible hinge

region.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b137164?utm_src=pdf-interest
https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://www.pnas.org/doi/pdf/10.1073/pnas.86.23.9159
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://www.novoprolabs.com/p/cecropin-p1-porcine-305886.html
https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://www.benchchem.com/product/b137164?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pubmed.ncbi.nlm.nih.gov/1396696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description Reference(s)

Origin
Ascaris suum (parasitic

nematode)
[1]

Amino Acid Sequence

H-Ser-Trp-Leu-Ser-Lys-Thr-

Ala-Lys-Lys-Leu-Glu-Asn-Ser-

Ala-Lys-Lys-Arg-Ile-Ser-Glu-

Gly-Ile-Ala-Ile-Ala-Ile-Gln-Gly-

Gly-Pro-Arg-OH

[3]

Number of Residues 31 [1][4]

Molecular Formula C₁₄₇H₂₅₃N₄₅O₄₃ [3]

Average Molecular Weight ~3338.9 g/mol [3]

Theoretical Isoelectric Point

(pI)
11.07 [3]

Structure

Predominantly α-helical in

membrane environments;

lacks a typical hinge region.

[1][4]

Form
Typically supplied as a

lyophilized powder.
[3]

Solubility

Enhanced solubility in aqueous

solutions when supplied as a

TFA salt.

[3]

Biological Activity Profile
Cecropin P1 demonstrates a potent and selective antimicrobial profile. It is significantly more

active against Gram-negative bacteria than Gram-positive bacteria.[3] Its mechanism of action

confers a low propensity for inducing microbial resistance and is coupled with minimal

hemolytic activity and low cytotoxicity toward mammalian cells, highlighting its therapeutic

potential.
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Activity Type Description Reference(s)

Antimicrobial Spectrum

Potent activity against Gram-

negative bacteria. Reduced

activity against Gram-positive

bacteria. Also exhibits some

antifungal, antiviral, and

anticancer properties.

[1][3]

Primary Mechanism

Lyses bacterial cell

membranes via a "carpet-like"

mechanism, followed by

intracellular DNA binding.

[1][5]

Hemolytic Activity
Low hemolytic activity against

human red blood cells.
[6]

Cytotoxicity

Low toxicity reported against

non-cancerous mammalian

cells.

[1]

Mechanism of Action
The antimicrobial action of Cecropin P1 is a multi-step process that involves both membrane

disruption and intracellular targeting.

Electrostatic Attraction and Membrane Interaction: As a cationic peptide, Cecropin P1 is

initially attracted to the negatively charged components of bacterial outer membranes, such

as lipopolysaccharides (LPS) in Gram-negative bacteria.[7]

The "Carpet-Like" Model: Upon accumulating on the bacterial surface, the peptide aligns

parallel to the lipid bilayer. Spectroscopic studies have confirmed this orientation, suggesting

that Cecropin P1 does not form stable transmembrane pores.[5] Instead, it disrupts the

membrane integrity by creating tension and destabilizing phospholipid packing, leading to

micellization and the formation of transient pores. This "carpet-like" mechanism causes

leakage of intracellular contents and cell death.[5]
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Intracellular Targeting (DNA Binding): After permeabilizing the cell membrane, Cecropin P1
can enter the cytoplasm. Studies have shown that its C-terminal region possesses DNA-

binding capabilities, which contributes to its overall antimicrobial activity by interfering with

essential cellular processes like replication and transcription.[1][8]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b137164?utm_src=pdf-body-img
https://www.benchchem.com/product/b137164?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://www.pnas.org/doi/pdf/10.1073/pnas.86.23.9159
https://www.novoprolabs.com/p/cecropin-p1-porcine-305886.html
https://pubmed.ncbi.nlm.nih.gov/1396696/
https://pubmed.ncbi.nlm.nih.gov/1396696/
https://cris.tau.ac.il/en/publications/structure-and-orientation-of-the-mammalian-antibacterial-peptide--3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953747/
https://pubmed.ncbi.nlm.nih.gov/26939541/
https://pubmed.ncbi.nlm.nih.gov/26939541/
https://pubs.acs.org/doi/abs/10.1021/acsomega.2c02778
https://www.benchchem.com/product/b137164#cecropin-p1-peptide-physicochemical-properties
https://www.benchchem.com/product/b137164#cecropin-p1-peptide-physicochemical-properties
https://www.benchchem.com/product/b137164#cecropin-p1-peptide-physicochemical-properties
https://www.benchchem.com/product/b137164#cecropin-p1-peptide-physicochemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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